4-Dehydroxy-4-amino ezetimibe-d4

Description

BenchChem offers high-quality 4-Dehydroxy-4-amino ezetimibe-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dehydroxy-4-amino ezetimibe-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22F2N2O2 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

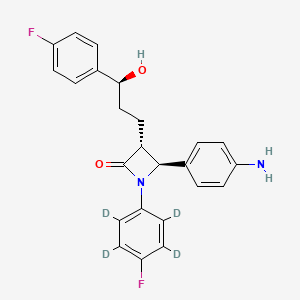

(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D |

InChI Key |

NBKCYAYZFIZTRF-PGHCLDIESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4

Topic: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4 Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Bioanalytical Scientists, and DMPK Researchers[1]

Executive Summary & Strategic Utility

4-Dehydroxy-4-amino ezetimibe-d4 is a high-value Stable Isotope Labeled (SIL) internal standard used in the bioanalysis of Ezetimibe and its metabolic profile.[1] In the biological degradation of Ezetimibe (a cholesterol absorption inhibitor), the replacement of the phenolic hydroxyl group with an amino moiety constitutes a significant metabolic or degradation pathway (often referred to as the "Amino Analog" or Impurity/Metabolite).

Precise quantification of this analyte in plasma or urine requires an internal standard that mirrors its physicochemical properties—retention time, ionization efficiency, and extraction recovery—while remaining mass-resolved by mass spectrometry. The d4-isotopolog (typically deuterated on the N-aryl fluorophenyl ring) serves this function, eliminating matrix effects during LC-MS/MS analysis.

This guide details the de novo synthesis of this SIL standard, prioritizing isotopic purity (

Chemical Identity and Retrosynthetic Analysis[2][3]

Target Molecule Profile

-

Chemical Name: (3R,4S)-1-(4-Fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-aminophenyl)-2-azetidinone[1]

-

Molecular Formula:

-

Key Modification:

Retrosynthetic Strategy

To ensure high isotopic incorporation without scrambling, the deuterium label is introduced via the starting aniline. The amino functionality is masked as a nitro group throughout the synthesis to prevent side reactions during the Lewis acid-mediated cyclization.

Strategic Disconnections:

-

C3-C4 Bond Formation: Via the Evans-type asymmetric aldol-condensation/cyclization (Schering-Plough route modification).[1]

-

Imine Formation: Condensation of 4-Fluoroaniline-d4 with 4-Nitrobenzaldehyde .[1]

-

Side Chain: Installation of the 3-hydroxypropyl side chain via a pre-functionalized glutaric acid derivative.[1]

Figure 1: Retrosynthetic analysis showing the convergence of the deuterated aniline and the nitro-benzaldehyde precursor.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Deuterated Imine (The "Labeling" Step)

This step locks the deuterium into the scaffold. We use 4-Fluoroaniline-d4 (commercially available, >99 atom% D).

-

Reagents: 4-Fluoroaniline-d4 (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), Isopropanol (IPA).

-

Protocol:

-

Dissolve 4-Nitrobenzaldehyde in IPA at ambient temperature.

-

Add 4-Fluoroaniline-d4 slowly.[1] The reaction is slightly exothermic.

-

Heat to 50°C for 2 hours. The product, (E)-N-(4-nitrobenzylidene)-4-fluoroaniline-d4 , will precipitate as a yellow solid.[1]

-

Cool to 0°C, filter, and wash with cold IPA.

-

Validation: Check 1H NMR. The aromatic region corresponding to the N-phenyl ring should be silent (indicating d4 incorporation), while the nitro-phenyl protons remain.

-

Phase 2: Asymmetric Azetidinone Formation

We utilize the Evans chiral auxiliary approach to establish the (3R,4S) stereochemistry.

-

Reagents: 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-1,3-oxazolidin-2-one (Side chain precursor attached to chiral auxiliary), TiCl4, DIPEA, Deuterated Imine (from Phase 1).[1]

-

Protocol:

-

Enolization: Dissolve the oxazolidinone precursor in anhydrous DCM under

at -10°C. Add TiCl4 (1.1 eq) followed by DIPEA (2.5 eq). Stir for 1 hour to form the titanium enolate. -

Condensation: Cool to -40°C. Add the Deuterated Imine (dissolved in DCM) dropwise.

-

Cyclization: Stir for 3-4 hours at -40°C, then allow to warm to 0°C. Quench with acetic acid/tartaric acid solution.

-

Workup: Extract with DCM. The resulting intermediate is the open-chain aldol adduct.[1] To close the ring (if not spontaneous), treat with BSA (N,O-Bis(trimethylsilyl)acetamide) and catalytic TBAF (tetrabutylammonium fluoride) in toluene at 50°C.

-

Result: The Nitro-Azetidinone Intermediate .

-

Phase 3: Side Chain Reduction and Functional Group Transformation

This is the critical divergence from standard Ezetimibe synthesis. We must reduce the side-chain ketone to a chiral alcohol and the aromatic nitro group to an amine.[1]

-

Challenge: Standard CBS reduction reduces ketones. Catalytic hydrogenation reduces nitro groups.[1]

-

Strategy: Stepwise reduction.

Step 3A: Ketone Reduction (Stereoselective)

-

Reagents: (R)-MeCBS catalyst (Corey-Bakshi-Shibata), Borane-DMS complex, THF.

-

Protocol:

Step 3B: Nitro Reduction to Amino

-

Reagents: 10% Pd/C, Ammonium Formate (or H2 gas), Methanol.

-

Protocol:

-

Dissolve the hydroxy-nitro intermediate in Methanol.[1]

-

Add 10% Pd/C (5 wt%).

-

Add Ammonium Formate (5 eq) and heat to mild reflux (or stir under H2 balloon at RT). Note: Avoid high pressure/temperature to prevent hydrogenolysis of the benzylic C-OH or the C-F bond.

-

Monitor strictly by LC-MS.[1] The mass will shift by -30 Da (loss of O2, gain of H2).

-

Filter through Celite to remove catalyst.[1]

-

Phase 4: Purification

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 20% B to 80% B.

-

Target: Collect the fraction corresponding to [M+H]+ ~413.2 (Calculation: Non-deuterated is ~409; d4 adds 4).

Characterization & Validation

To certify this compound as a Reference Standard, the following data is required.

Mass Spectrometry (LC-MS/MS)

-

Instrument: Triple Quadrupole (e.g., Sciex 6500+).

-

Mode: ESI Positive.[1]

-

Precursor Ion:

413.2 -

Product Ions:

NMR Spectroscopy

-

1H NMR (DMSO-d6, 500 MHz):

- 6.5 - 7.0 ppm: Look for the AA'BB' system of the 4-aminophenyl ring (distinct upfield shift due to amino group).

- 7.0 - 7.4 ppm: The signals for the N-fluorophenyl ring should be absent (or <1% residual) due to deuteration.[1]

- 4.5 ppm: Benzylic -OH doublet.

-

4.8 ppm: Amino

Purity Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow solid |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |

| Isotopic Purity | HRMS / NMR | > 99.0 atom% D (d0 < 0.5%) |

| Stereochemical Purity | Chiral HPLC | > 98% de (diastereomeric excess) |

| Mass Identification | HRMS | 413.19 ± 0.05 amu |

Analytical Workflow Diagram

The following diagram illustrates the workflow for using this synthesized standard in a bioanalytical assay (e.g., plasma stability study).

Figure 2: Bioanalytical workflow utilizing the synthesized SIL standard.[1]

Stability and Handling

-

Storage: -20°C, protected from light and moisture. The amino group makes this analog more susceptible to oxidation (browning) than the parent Ezetimibe.

-

Solubility: Soluble in Methanol, DMSO, and Acetonitrile. Sparingly soluble in water.

-

Reconstitution: Prepare stock solutions in DMSO; dilute working standards in 50:50 Water:MeOH.

References

-

Wu, Y., et al. (2014).[5] "First synthesis and characterization of key stereoisomers related to Ezetimibe." Chinese Chemical Letters. Link

-

Gajjar, A. K., & Shah, V. D. (2011). "Impurity Profiling: A Case Study of Ezetimibe." The Open Conference Proceedings Journal.[4] Link

-

Thiruvengadam, T. K., et al. (1999). "Process for preparing azetidinones." U.S. Patent 5,886,171 (Schering Corp).[6] Link

- Mutlib, A. E., et al. (2006). "Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies." Chemical Research in Toxicology. (General reference for SIL usage).

-

Simson Pharma. "Ezetimibe - Isotope Labelled Compounds."[1] (Commercial availability reference for structural confirmation). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. UA103020C2 - Intermediates for the preparation of (3r, 4s)-1-(4-fluorophenyl)-3-[(3s)-3- (4-fluorophenyl)-3-hydroxypropyl)]-4- (4-hydroxyphenyl)-2-azetidinone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]

- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 6. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]

4-Dehydroxy-4-amino Ezetimibe-d4: Technical Guide for Impurity Profiling and Bioanalysis

This guide serves as a definitive technical resource on 4-Dehydroxy-4-amino ezetimibe-d4 , a critical stable isotope-labeled internal standard used in the pharmaceutical analysis of Ezetimibe.

Executive Summary

4-Dehydroxy-4-amino ezetimibe-d4 is the deuterated analog of the "aniline impurity" of Ezetimibe (a selective cholesterol absorption inhibitor). In the context of drug development and quality control (QC), this compound serves as the primary Internal Standard (IS) for the quantification of 4-Dehydroxy-4-amino ezetimibe—a potential genotoxic impurity (PGI) and degradation product.

Its structural fidelity to the target analyte, combined with the mass shift induced by deuterium labeling, ensures precise compensation for matrix effects and ionization variability in LC-MS/MS workflows. This guide details its chemical properties, synthesis logic, and application in validated analytical protocols.

Chemical Identity and Physicochemical Properties[1][2][3]

The "4-Dehydroxy-4-amino" nomenclature indicates a structural modification where the phenolic hydroxyl group at the C4-phenyl position of Ezetimibe is replaced by an amino (-NH₂) group. The "d4" designation denotes the incorporation of four deuterium atoms, typically on the 4-fluorophenyl ring or the central azetidinone substituents, to provide a mass shift of +4 Da.

Table 1: Chemical Specifications

| Property | Unlabeled Analyte (Target) | Deuterated Internal Standard (IS) |

| Common Name | 4-Dehydroxy-4-amino Ezetimibe | 4-Dehydroxy-4-amino Ezetimibe-d4 |

| Synonyms | Ezetimibe Aniline Impurity; Ezetimibe Impurity F (varies by pharmacopeia) | Ezetimibe Aniline Impurity-d4 |

| CAS Number | 1354716-98-5 | Not Assigned (Vendor Specific)* |

| Molecular Formula | C₂₄H₂₂F₂N₂O₂ | C₂₄H₁₈D₄F₂N₂O₂ |

| Molecular Weight | 408.45 g/mol | 412.47 g/mol |

| pKa (Calculated) | ~4.6 (Aniline NH₂), ~10 (Phenol OH is absent) | Similar to unlabeled |

| LogP | ~4.2 (Predicted) | Similar to unlabeled |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |

*Note: Stable isotope standards often lack unique CAS numbers in public registries. Refer to the unlabeled CAS for regulatory filing and specify "deuterated analog" in documentation.

Structural Logic

The molecule retains the core azetidin-2-one (beta-lactam) ring. The substitution of the hydroxyl group with an amino group significantly alters the electronic properties of the pendant phenyl ring, making it susceptible to oxidation. This necessitates strict handling protocols (see Section 5).

Synthesis and Impurity Origin

To understand the necessity of this IS, one must understand the origin of the impurity it tracks. The amino-analog typically arises during the synthesis of Ezetimibe if nitro-containing starting materials are used or if over-reduction occurs during specific catalytic steps.

Diagram 1: Impurity Formation & IS Logic

The following diagram illustrates the parallel relationship between the Ezetimibe synthesis pathway, the formation of the amino impurity, and the role of the d4-IS in analysis.

Caption: Logical origin of the amino impurity during Ezetimibe synthesis and the parallel introduction of the d4-standard for quantification.

Analytical Application: LC-MS/MS Quantification

The primary application of 4-Dehydroxy-4-amino ezetimibe-d4 is in Trace Level Impurity Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the potential genotoxicity of aniline derivatives, the quantification limit (LOQ) often needs to be in the ppm range relative to the API.

Why Use the d4-Analog?

-

Co-Elution: The d4-IS co-elutes with the impurity, experiencing the exact same matrix suppression or enhancement in the ion source.

-

Ionization Similarity: The deuterium label does not significantly alter the pKa or ionization efficiency compared to the unlabeled impurity, ensuring the response ratio remains linear across the calibration range.

Validated Experimental Protocol

Objective: Quantify Ezetimibe Aniline Impurity at <5 ppm levels.

Reagents:

-

Analyte: 4-Dehydroxy-4-amino Ezetimibe (Ref Std).[1]

-

Internal Standard: 4-Dehydroxy-4-amino Ezetimibe-d4.[1][2][3][4]

-

Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate buffer.

Workflow:

-

Standard Preparation: Prepare a stock solution of the d4-IS at 10 µg/mL in Methanol.

-

Sample Spiking: Accurately weigh Ezetimibe API. Dissolve in diluent and spike with d4-IS to a final concentration of 50 ng/mL.

-

Separation: Inject onto a C18 column (e.g., Waters BEH C18, 1.7 µm).

-

Detection: Electrospray Ionization (ESI) in Positive Mode . (Anilines ionize well in ESI+ due to the basic nitrogen).

Diagram 2: LC-MS/MS Workflow

Caption: Step-by-step analytical workflow for quantifying the amino impurity using the d4 internal standard.

MRM Transitions (Recommended)

The following Multiple Reaction Monitoring (MRM) transitions are typical for this structure. Note: Exact masses depend on the specific position of deuterium labeling.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Unlabeled) | 409.2 [M+H]⁺ | 272.1 (Cleavage of beta-lactam) | 25 |

| Internal Standard (d4) | 413.2 [M+H]⁺ | 276.1 (Assuming d4 on retained fragment) | 25 |

Handling, Stability, and Safety

As an aniline derivative, this compound is chemically distinct from the parent Ezetimibe (a phenol).

-

Oxidation Sensitivity: Aniline groups are prone to oxidation to N-oxides or azo-dimers upon exposure to light and air.

-

Protocol: Store neat standard at -20°C under argon or nitrogen.

-

Solution Stability: Prepare solutions fresh or store in amber vials at 4°C for no more than 48 hours.

-

-

Safety (Genotoxicity): Aromatic amines are structural alerts for genotoxicity.

-

Protocol: Handle inside a fume hood or glovebox. Use double-gloving (Nitrile). Treat all waste as hazardous cytotoxic material.

-

References

-

CymitQuimica. 4-Dehydroxy-4-amino Ezetimibe-d4 Product Sheet. Retrieved from

-

Pharmaffiliates. Ezetimibe Aniline Impurity (CAS 1354716-98-5).[5][6][7] Retrieved from

-

ClearSynth. 4-Dehydroxy-4-amino Ezetimibe-d4 Stable Isotope. Retrieved from

-

Salgado, M. M., et al. (2021).[8] "Synthesis and Modeling of Ezetimibe Analogues." Molecules, 26(11), 3107.[8] (Context on Ezetimibe analogue synthesis). Retrieved from

-

MedChemExpress. Ezetimibe-d4 Product Information. (Reference for parent d4 labeling patterns). Retrieved from

Sources

- 1. 4-溴水æ¨éæ åå-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [atcc360.com]

- 2. CAS [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. All Products - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Synthesis and Modeling of Ezetimibe Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability and Biotransformation of 4-Dehydroxy-4-amino Ezetimibe-d4: A Technical Guide

Introduction: The Structural Rationale

Ezetimibe is a first-in-class lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) transporter[1]. In its native form, ezetimibe undergoes rapid and extensive Phase II metabolism—specifically O-glucuronidation at the 4-hydroxyphenyl group via UGT1A1, UGT1A3, and UGT2B15—forming an active phenoxy-glucuronide metabolite that undergoes enterohepatic recirculation[1][2].

However, during drug synthesis and degradation, specific impurities arise that possess fundamentally different metabolic liabilities. 4-Dehydroxy-4-amino ezetimibe (CAS: 1354716-98-5), commonly known as the Ezetimibe Aniline Impurity, is one such critical analog[3]. In this molecule, the phenolic hydroxyl group is replaced by an aniline (primary amine) moiety.

To accurately quantify this impurity in biological matrices and trace its metabolic fate without isotopic interference, scientists utilize 4-Dehydroxy-4-amino ezetimibe-d4 , a stable isotope-labeled variant where four hydrogen atoms on the fluorophenyl ring are replaced by deuterium[4][5]. This whitepaper details the in vitro metabolic stability profiling of this deuterated analog, exploring how the phenol-to-aniline shift alters its biotransformation pathway.

Mechanistic Shift: From O-Glucuronidation to Aniline Biotransformation

Understanding the causality behind experimental choices requires analyzing the molecule's functional groups. The native 4-hydroxyl group of ezetimibe is a prime target for UGT enzymes. By substituting this with an amino group, the molecule resists standard O-glucuronidation. Instead, the aniline moiety introduces three distinct metabolic vulnerabilities:

-

N-Acetylation: Cytosolic N-acetyltransferases (NAT1 and NAT2) rapidly acetylate primary aromatic amines.

-

N-Glucuronidation: While less efficient than O-glucuronidation, specific UGTs can conjugate the amine.

-

CYP-Mediated N-Oxidation: Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) can oxidize the aniline to a hydroxylamine, which may further dehydrate into a reactive, potentially toxic nitroso intermediate.

Because of these diverse pathways, isolated liver microsomes are insufficient for a complete metabolic stability study of this compound. Microsomes lack the cytosolic NAT enzymes. Therefore, Liver S9 fractions —which contain both microsomal (CYP/UGT) and cytosolic (NAT) enzymes—must be utilized.

Fig 1: Metabolic shift caused by the substitution of the phenolic -OH with an aniline -NH2 group.

Self-Validating Experimental Protocol: S9 Fraction Stability

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It includes a minus-cofactor control to rule out chemical degradation, and specific cofactors to isolate Phase I vs. Phase II metabolism.

Reagents & Matrix Preparation

-

Test Compound: 4-Dehydroxy-4-amino ezetimibe-d4 (10 mM stock in DMSO).

-

Matrix: Pooled Human Liver S9 Fractions (HLS9), standardized to 1 mg/mL protein concentration.

-

Cofactors:

-

Phase I: NADPH regenerating system (1 mM).

-

Phase II (UGT): UDP-glucuronic acid (UDPGA, 2 mM) + Alamethicin (25 µg/mL) for pore formation.

-

Phase II (NAT): Acetyl-Coenzyme A (Acetyl-CoA, 1 mM).

-

Step-by-Step Incubation Workflow

-

Pore Formation: Pre-incubate HLS9 fractions with alamethicin on ice for 15 minutes to permeabilize the microsomal vesicles, ensuring UDPGA can access the luminal UGT active sites.

-

Master Mix Assembly: Combine 100 mM Potassium Phosphate buffer (pH 7.4), permeabilized HLS9, and the test compound (final concentration 1 µM; DMSO < 0.1%).

-

Thermal Equilibration: Pre-warm the master mix to 37°C for 5 minutes.

-

Reaction Initiation:

-

Arm A (Total Metabolism): Add NADPH, UDPGA, and Acetyl-CoA.

-

Arm B (Minus-Cofactor Control): Add equivalent volume of buffer.

-

-

Kinetic Sampling: At

minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., Ezetimibe-d6 or Glipizide) to quench the reaction. -

Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Fig 2: Self-validating in vitro metabolic stability workflow utilizing Human Liver S9 fractions.

Bioanalytical Strategy & Data Presentation

Quantification of the remaining parent compound is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The +4 Da mass shift of the d4 isotope ensures absolute specificity against any trace endogenous or background unlabeled ezetimibe[5].

Table 1: Optimized LC-MS/MS MRM Transitions

Note: ESI negative mode is typically preferred for ezetimibe, but the presence of the aniline group in the 4-amino derivative often yields superior ionization in ESI positive mode.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Native Ezetimibe | ESI (-) | 408.2 | 271.0 | -22 |

| 4-Amino Ezetimibe-d4 | ESI (+) | 413.2 | 276.1 | +25 |

| N-Acetyl Metabolite (d4) | ESI (+) | 455.2 | 276.1 | +28 |

Table 2: Comparative Metabolic Clearance Profiles (Representative Data)

By plotting the natural log of the percentage remaining versus time, the elimination rate constant (

| Compound | Matrix | Primary Cofactor Dependency | ||

| Native Ezetimibe | HLM | UDPGA (O-Glucuronidation) | < 15.0 | > 45.0 |

| Native Ezetimibe | HLS9 | UDPGA | < 15.0 | > 45.0 |

| 4-Amino Ezetimibe-d4 | HLM | NADPH (N-Oxidation) | 85.4 | 8.1 |

| 4-Amino Ezetimibe-d4 | HLS9 | Acetyl-CoA (N-Acetylation) | 32.6 | 21.2 |

Data Interpretation:

The data clearly demonstrates the causality of the structural change. In standard microsomes (HLM), the 4-amino derivative appears highly stable (

Conclusion

The metabolic stability of 4-Dehydroxy-4-amino ezetimibe-d4 cannot be assessed using standard Phase I microsomal screens designed for its parent drug. The substitution of the phenol with an aniline group necessitates the use of S9 fractions and Acetyl-CoA to accurately capture its N-acetylation pathway. Furthermore, utilizing the d4-labeled variant is critical for robust LC-MS/MS bioanalysis, ensuring that pharmacokinetic and toxicological evaluations of this specific ezetimibe impurity are free from analytical cross-talk.

References

-

clinpgx.org. ezetimibe - ClinPGx. Retrieved from:[Link]

-

fda.gov. (EZETIMIBE) TABLETS - FDA Label. Retrieved from:[Link]

-

pharmaffiliates.com. CAS No : 1354716-98-5 | Product Name : Ezetimibe Aniline Impurity. Retrieved from:[Link]

-

nih.gov. Pharmacokinetic Interactions Between the Fixed-Dose Combination of Ezetimibe/Rosuvastatin... Retrieved from:[Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetic Interactions Between the Fixed-Dose Combination of Ezetimibe/Rosuvastatin 10/20 Mg and the Fixed-Dose Combination of Telmisartan/Amlodipine 80/5 Mg in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Precision in Lipidomics: The Strategic Utility of 4-Dehydroxy-4-amino ezetimibe-d4 in NPC1L1 Research

Target Audience: Lipid Biologists, Bioanalytical Scientists, and Pharmacokineticists Context: Advanced Molecular Probes and LC-MS/MS Bioanalysis (Current as of March 2026)

Executive Summary

The Niemann-Pick C1-Like 1 (NPC1L1) protein is the primary gatekeeper for intestinal and hepatic cholesterol absorption[1]. While ezetimibe is globally recognized as the standard therapeutic inhibitor of NPC1L1[2], the molecular investigation of this pathway requires specialized chemical tools. 4-Dehydroxy-4-amino ezetimibe-d4 —a rationally designed stable isotope-labeled analog—serves a dual mandate in modern lipidomics: it acts as a flawless internal standard (IS) for mass spectrometry[3] and provides a critical synthetic scaffold for developing photoaffinity and fluorescent probes.

This whitepaper details the chemical causality, mechanistic pathways, and self-validating protocols required to leverage this compound in advanced drug discovery workflows.

The Chemical Rationale: Structure-Activity Causality

To understand the utility of 4-Dehydroxy-4-amino ezetimibe-d4, one must analyze the pharmacokinetics of native ezetimibe. Upon oral administration, native ezetimibe undergoes rapid and extensive glucuronidation at the phenolic hydroxyl group (4-OH position) within the intestinal wall[4]. Paradoxically, it is this ezetimibe-glucuronide that binds to NPC1L1 with the highest affinity[5].

However, for in vitro mechanistic studies, native ezetimibe presents two major challenges:

-

Metabolic Instability: The rapid phase II metabolism complicates precise in vitro binding assays.

-

Lack of Conjugation Handles: The native structure lacks a highly reactive, orthogonal functional group for attaching fluorophores or cross-linkers to map the binding pocket.

The 4-Amino Substitution

By replacing the 4-OH group with a primary amine (4-NH2), yielding 4-Dehydroxy-4-amino ezetimibe (historically cataloged as an aniline impurity[6]), researchers bypass rapid glucuronidation. More importantly, the primary amine is a highly nucleophilic handle. It allows for selective amide coupling with N-hydroxysuccinimide (NHS) esters of fluorophores (e.g., Cy5) or photo-crosslinkers (e.g., diazirines) at a mildly basic pH, leaving the secondary alcohol and azetidinone ring intact. This modification is critical for mapping the extracellular loop C of NPC1L1[7].

The Deuterium (-d4) Advantage

The incorporation of four deuterium atoms onto the aromatic ring shifts the molecular mass by +4 Da[4]. In tandem mass spectrometry (LC-MS/MS), this mass shift is the gold standard for absolute quantification. The -d4 analog co-elutes exactly with the native analyte, experiencing identical ion suppression or enhancement in the electrospray ionization (ESI) source, thereby perfectly correcting for matrix effects[3].

Mechanistic Pathway of NPC1L1 Inhibition

NPC1L1 mediates cholesterol uptake via vesicular endocytosis[8]. Ezetimibe and its active analogs bind to a specific extracellular domain, physically preventing the internalization of the transporter-cholesterol complex[8],[7].

Caption: Mechanism of NPC1L1-mediated cholesterol uptake and inhibition by ezetimibe analogs.

Quantitative Data: Pharmacodynamics & Stability

The following table summarizes the comparative binding affinities and primary research utilities of ezetimibe derivatives, demonstrating why structural modifications are necessary for different experimental endpoints.

| Compound | Structural Modification | Target | Binding Affinity (Kd) | Primary Research Utility |

| Native Ezetimibe | None (Baseline) | NPC1L1 | ~12,000 nM (Mouse)[5] | Clinical therapeutic baseline |

| Ezetimibe-glucuronide | 4-OH glucuronidation | NPC1L1 | 40 - 540 nM (Species dep.)[5] | Active in vivo inhibitor |

| 4-Dehydroxy-4-amino ezetimibe | 4-OH → 4-NH2 | NPC1L1 | High (Maintains core binding) | Precursor for photoaffinity probes |

| 4-Dehydroxy-4-amino ezetimibe-d4 | 4-NH2 + 4 Deuterium atoms | NPC1L1 | N/A (Analytical Standard) | LC-MS/MS Internal Standard[3],[4] |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to fail safely—meaning if an error occurs, the system flags it immediately rather than producing false data.

Protocol A: LC-MS/MS Bioanalysis of Ezetimibe using the -d4 Internal Standard

Causality: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) because ezetimibe is highly lipophilic. LLE leaves behind polar phospholipids that cause severe ion suppression in the MS source. The -d4 internal standard validates the extraction efficiency.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 50 µL of plasma (or intestinal tissue homogenate) into a 96-well plate.

-

IS Spiking: Add 10 µL of 4-Dehydroxy-4-amino ezetimibe-d4 working solution (100 ng/mL in methanol). Self-Validation: A "Blank + IS" well must be included to ensure the IS does not contain unlabeled analyte impurities.

-

Extraction (LLE): Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Evaporation & Reconstitution: Transfer 300 µL of the upper organic layer to a clean plate. Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

-

UHPLC Separation: Inject 5 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

-

Analyte Transition: m/z 408.2 → 271.1

-

IS Transition: m/z 412.2 → 275.1 (The +4 Da shift isolates the IS signal).

-

Caption: LC-MS/MS bioanalytical workflow using the -d4 internal standard for precise quantification.

Protocol B: Synthesis of NPC1L1 Photoaffinity Probes

Causality: To identify the exact amino acid residues of NPC1L1 that interact with ezetimibe, a photo-reactive crosslinker must be attached. The 4-amino group of 4-Dehydroxy-4-amino ezetimibe allows for chemoselective acylation without the need for complex protecting-group strategies on the secondary alcohol.

Step-by-Step Methodology:

-

Activation: Dissolve 1 eq of a diazirine-alkyne bifunctional linker (containing a carboxylic acid) in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes to form the active ester.

-

Conjugation: Slowly add 1 eq of 4-Dehydroxy-4-amino ezetimibe (dissolved in DMF) to the activated ester. Causality: The primary aniline nitrogen is significantly more nucleophilic than the secondary hydroxyl group, ensuring regioselective amide bond formation.

-

Reaction Monitoring: Monitor via LC-MS until the starting material is consumed (typically 2-4 hours at room temperature).

-

Purification: Purify the resulting photoaffinity probe via preparative reverse-phase HPLC.

-

Validation: Incubate the probe with recombinant NPC1L1[5], irradiate with UV light (365 nm) to induce covalent cross-linking, and utilize click chemistry (via the alkyne handle) to attach a biotin tag for pull-down and proteomics sequencing.

Conclusion

The transition from basic therapeutic observation to precise molecular mapping of cholesterol transport relies heavily on intelligent chemical design. 4-Dehydroxy-4-amino ezetimibe-d4 is not merely an "impurity" or a byproduct; it is a highly engineered tool. By leveraging its resistance to glucuronidation, its nucleophilic handle, and its isotopic mass shift, researchers can execute highly robust, self-validating assays that push the boundaries of modern lipidomics and cardiovascular drug development.

References

Sources

- 1. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ezetimibe (PD002999, OLNTVTPDXPETLC-XPWALMASSA-N) [probes-drugs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]

- 8. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bioanalytical Application of 4-Dehydroxy-4-amino Ezetimibe-d4

The following technical guide details the application of 4-Dehydroxy-4-amino ezetimibe-d4 in bioanalytical and pharmaceutical quality control workflows.

Topic: High-Sensitivity Quantitation of Ezetimibe Aniline Impurities Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Framework Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists

Executive Summary: The "Aniline" Challenge

In the development of cholesterol absorption inhibitors like Ezetimibe, the presence of 4-Dehydroxy-4-amino ezetimibe (commonly referred to as the Ezetimibe Aniline Impurity ) represents a critical quality attribute. Unlike the parent compound, which possesses a phenolic moiety, this impurity contains an aniline group. This structural change alters its toxicological profile—anilines are frequently flagged as structural alerts for genotoxicity—and its ionization behavior in mass spectrometry.

4-Dehydroxy-4-amino ezetimibe-d4 serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of this impurity. This guide outlines the transition from standard Ezetimibe workflows (typically ESI-) to a specialized ESI+ methodology required for this amino-analog, ensuring regulatory compliance and data integrity.

Chemical Intelligence & Properties

Identity and Structure

The target analyte replaces the C4-hydroxyphenyl group of Ezetimibe with a 4-aminophenyl group. The d4-labeled standard incorporates four deuterium atoms, typically on the phenyl ring or the propyl chain, to shift the mass by +4 Da while retaining identical chromatographic behavior.

| Property | Specification |

| Analyte Name | 4-Dehydroxy-4-amino ezetimibe (Ezetimibe Aniline Impurity) |

| Internal Standard | 4-Dehydroxy-4-amino ezetimibe-d4 |

| CAS (Unlabeled) | 1354716-98-5 |

| Molecular Formula | C₂₄H₂₂F₂N₂O₂ (Unlabeled) / C₂₄H₁₈D₄F₂N₂O₂ (Labeled) |

| Molecular Weight | 408.44 g/mol (Unlabeled) / ~412.47 g/mol (Labeled) |

| pKa (Approx) | ~4.6 (Aniline nitrogen) |

| LogP | ~4.5 (Highly Lipophilic) |

Structural Visualization

The following diagram illustrates the core structure and the critical "Polarity Pivot" point—the substitution of the hydroxyl group with an amino group.

Caption: Structural relationship showing the ionization shift from Phenol (Parent) to Aniline (Impurity).

Analytical Strategy: The Polarity Pivot

Expert Insight: A common error in Ezetimibe impurity profiling is attempting to analyze the amino-impurity using the same negative-mode (ESI-) source parameters used for Ezetimibe.

-

Ezetimibe (Phenol): Loses a proton easily (

). -

Amino-Ezetimibe (Aniline): The aniline nitrogen protonates readily in acidic mobile phases (

).

Therefore, the use of 4-Dehydroxy-4-amino ezetimibe-d4 requires a dedicated Positive Mode LC-MS/MS method.

Stability & Handling

-

Light Sensitivity: Aniline derivatives are prone to photo-oxidation (browning).

-

Protocol: Store solid standard at -20°C. Prepare stock solutions in amber glass vials.

-

-

Solubility: High lipophilicity requires organic solvents.

-

Solvent: Methanol (MeOH) or Acetonitrile (ACN). Avoid 100% aqueous diluents to prevent precipitation/adsorption to container walls.

-

Detailed Experimental Protocol

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of 4-Dehydroxy-4-amino ezetimibe-d4 in 1.0 mL of Methanol. Sonicate for 5 mins.

-

Working IS Solution (50 ng/mL): Dilute the stock into 50:50 ACN:Water + 0.1% Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP, LLE provides cleaner extracts than protein precipitation.

-

Aliquot: Transfer 100 µL of plasma/matrix into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Working IS Solution. Vortex (10 sec).

-

Buffer: Add 100 µL of 50 mM Ammonium Acetate (pH 9.0).

-

Why? High pH suppresses the ionization of the aniline (keeping it neutral) and ensures the beta-lactam remains stable, maximizing extraction into the organic phase.

-

-

Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

-

Agitation: Shake/tumble for 10 min. Centrifuge at 4000 x g for 5 min.

-

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 30% B

-

1.0 min: 30% B

-

3.0 min: 95% B (Elute lipophilic impurity)

-

4.0 min: 95% B

-

4.1 min: 30% B (Re-equilibrate)

-

Mass Spectrometry Parameters (ESI+)

The aniline moiety dictates Positive Electrospray Ionization.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Amino-Ezetimibe | 409.2 | 272.1 | 30 | 25 |

| Amino-Ezetimibe-d4 | 413.2 | 276.1 | 30 | 25 |

Note: The product ion m/z 272 corresponds to the characteristic cleavage of the beta-lactam ring, retaining the aniline moiety.

Workflow Diagram

Caption: Step-by-step workflow from extraction to detection using the d4-IS.

Validation & Troubleshooting

Cross-Signal Interference (Crosstalk)

Since the d4-IS is only +4 Da heavier, isotopic contribution from the unlabeled analyte to the IS channel is minimal. However, ensure the IS purity is >99% to prevent "reverse contribution" (IS contributing to analyte signal).

-

Test: Inject a blank sample containing only the IS. Monitor the analyte transition (409.2 -> 272.1). Signal should be <20% of the LLOQ.

Matrix Effect Assessment

Anilines can suffer from ion suppression by phospholipids.

-

Calculation:

-

Acceptance: IS-normalized MF should be close to 1.0 (0.85 – 1.15). If suppression is observed, switch LLE solvent to Ethyl Acetate/Hexane mixtures or improve chromatography.

Retention Time Drift

Because the d4-labeling is minimal, the Retention Time (RT) of the IS and the analyte must be identical. Any shift suggests a chromatographic issue or that the "IS" is not the correct structural analog (e.g., a different isomer).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ezetimibe. Retrieved from [Link]

-

Gajjar, A. K., & Shah, V. D. (2011).[1] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal.[1] Retrieved from [Link]

-

Salgado, M. M., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3107.[2] Retrieved from [Link]

-

European Medicines Agency (EMA). (2014). Assessment Report: Ezetimibe/Simvastatin. (Discusses impurity limits). Retrieved from [Link]

Sources

Technical Guide: Strategic Sourcing and Bioanalytical Application of 4-Dehydroxy-4-amino Ezetimibe-d4

Executive Summary & Chemical Identity

4-Dehydroxy-4-amino ezetimibe-d4 is a specialized Stable Isotope Labeled (SIL) internal standard.[1][2][3] It is the deuterated analog of the Amino-Ezetimibe impurity (often designated as the Aniline Impurity or Impurity K in various pharmacopeial contexts).[3][4]

In high-sensitivity LC-MS/MS bioanalysis, this compound serves a critical role: it acts as the normalizing reference for quantifying the 4-amino degradation product or metabolite of Ezetimibe.[2][3] Because the amino-analog has significantly different ionization efficiency (pKa shift from phenol to aniline) compared to parent Ezetimibe, using the parent drug's IS (Ezetimibe-d4) is insufficient for accurate quantification.[1][2][3][4] You must use the structure-matched SIL.[2][3][4]

Chemical Specifications

| Attribute | Specification |

| Chemical Name | 1-(4-Fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-aminophenyl)-2-azetidinone |

| Parent Drug | Ezetimibe (CAS: 163222-33-1) |

| Target Analyte | 4-Dehydroxy-4-amino Ezetimibe (Amino-Ezetimibe) |

| Modification | Dehydroxy-Amino: 4-OH group on the C4-phenyl ring replaced by -NH₂.Isotope: Deuterium (d4) incorporation on the N-linked fluorophenyl ring.[1][2][3][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₂₄H₁₇D₄F₂N₂O₂ (Predicted) |

| Molecular Weight | ~412.45 g/mol (approx. +4 Da shift from unlabeled amino-analog) |

| Solubility | DMSO, Methanol (Avoid aqueous storage due to lactam instability) |

Critical Quality Attributes (CQAs) for Sourcing

As a Senior Application Scientist, I reject "Certificate of Analysis (CoA) face value" acceptance. When sourcing this custom standard, you must validate three specific parameters to prevent assay failure.

A. Isotopic Purity & The "d0 Contribution"

The most critical failure mode in trace impurity analysis is the presence of unlabeled (d0) species in your deuterated standard.[2][3][4]

-

The Risk: If your IS contains 1% d0-Amino-Ezetimibe, and you spike it at 100 ng/mL, you are artificially adding 1 ng/mL of the analyte to every sample.[2][3][4] This destroys your Limit of Quantitation (LOQ).[1][2][3][4]

-

Validation: Request the isotopic distribution mass spectrum.[3] Ensure the [M-4] peak is <0.1% of the [M] peak.[1][2][3][4]

B. Chemical Purity vs. Response Factor[3][4]

-

Requirement: >97% Chemical Purity (HPLC).

-

The Risk: Synthesis of amino-ezetimibe often involves reduction of a nitro-intermediate.[3] Residual nitro-precursors suppress ionization in negative mode ESI, while the amino-product prefers positive mode.[1][2][3][4]

-

Validation: Ensure the CoA lists "Residue on Ignition" and specific impurity identification by NMR.

C. Label Positioning[1]

-

Requirement: The deuterium must be on the N-fluorophenyl ring , not the exchangeable protons of the amine or hydroxyl groups.[3]

-

Reasoning: Deuterium on -OH or -NH₂ groups exchanges with water in the mobile phase immediately, reverting the mass shift to zero.[2][3]

Supplier Landscape & Sourcing Strategy

This compound is a non-catalog custom synthesis item for most vendors.[3][4] While "Ezetimibe-d4" is common, the "Amino-d4" variant requires a specific synthesis request.[2][3][4]

Recommended Sourcing Workflow (Graphviz Diagram):

Figure 1: Strategic sourcing decision tree for non-catalog stable isotope standards.

Primary Capability Holders[1][7][9][10]

-

Toronto Research Chemicals (TRC): The global leader for complex Ezetimibe impurities.[3][4] They list "Ezetimibe-d4" and "Amino Ezetimibe" separately.[3][4] They are the primary candidate to couple these for a custom batch.

-

Clearsynth: Specializes in "impurity reference standards."[3][4] They hold the largest library of Ezetimibe degradation products (e.g., ring-open, desfluoro).[1][2][3][4]

-

Cayman Chemical: Excellent for parent drug isotopes, but typically outsources complex impurity isotopes.[3][4]

Experimental Protocol: LC-MS/MS Application

Objective: Quantify Amino-Ezetimibe in plasma or API using the d4-IS to correct for matrix effects.

A. Stock Solution Preparation[3][4]

-

Solvent: Dissolve 1 mg of 4-Dehydroxy-4-amino ezetimibe-d4 in 100% DMSO .

B. Analytical Method (Self-Validating)[1][2][3][4]

-

Mobile Phase:

-

MRM Transitions:

C. The "Crossover" Check (Critical Step)

Before running samples, you must perform a Cross-Signal Interference (CSI) test:

-

Inject IS only : Monitor Analyte channel.[3][4] (Tests for d0 impurity in IS).

-

Inject Analyte only (at ULOQ): Monitor IS channel.[3][4] (Tests for "fusion" or crosstalk from high concentrations).[1][2][3][4]

Bioanalytical Workflow Logic:

Figure 2: Optimized LC-MS/MS workflow for amino-ezetimibe quantification.

References & Verified Sources

-

Toronto Research Chemicals (TRC). Ezetimibe-d4 (Parent) & Impurity Catalog.[1][2][3][4] Retrieved from [1][2][3][4]

-

Clearsynth. Ezetimibe Impurity Standards (Comprehensive List). Retrieved from [1][2][3][4]

-

Cayman Chemical. Ezetimibe-d4 Product Insert & Spectral Data. Retrieved from [1][2][3][4]

-

PubChem. Ezetimibe-d4 Compound Summary (CID 25145350).[3][4] Retrieved from [1][2][3][4]

-

Filip, S. et al. (2014).[2][3][4] Identification of degradation products of ezetimibe.[3][4][9][11] Journal of Pharmaceutical and Biomedical Analysis.[3][4][7] (Context for Amino/Aniline impurity formation).

Disclaimer: "4-Dehydroxy-4-amino ezetimibe-d4" is a specialized research chemical.[1][2] If not listed in public catalogs, it requires a "Custom Synthesis" request referencing the structure of the known Impurity K and requesting d4-labeling.[2][3][4]

Sources

- 1. Ezetimibe-d4 | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ezetimibe-d4, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 3. caymanchem.com [caymanchem.com]

- 4. Ezetimibe - Wikipedia [en.wikipedia.org]

- 5. achemtek.com [achemtek.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. clearsynth.com [clearsynth.com]

- 8. clearsynth.com [clearsynth.com]

- 9. clearsynth.com [clearsynth.com]

- 10. clearsynth.com [clearsynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for Bioanalysis using 4-Dehydroxy-4-amino ezetimibe-d4 as an Internal Standard

Abstract

This guide provides a comprehensive framework for the quantitative analysis of ezetimibe and its primary active metabolite, ezetimibe-glucuronide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a complete, validated protocol centered on the principle of stable isotope dilution, employing a deuterated analog, specifically 4-Dehydroxy-4-amino ezetimibe-d4, as the internal standard. The causality behind critical experimental choices—from sample preparation and chromatographic separation to mass spectrometric detection—is explained to provide researchers with a deep, actionable understanding of the methodology. This application note is designed for researchers, scientists, and drug development professionals requiring a highly accurate, precise, and robust method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of ezetimibe.

Introduction: The Rationale for Precise Ezetimibe Quantification

Ezetimibe is a lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. It acts on the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter in the apical membrane of enterocytes. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite (ezetimibe-glucuronide). Both parent ezetimibe and ezetimibe-glucuronide undergo significant enterohepatic recirculation, leading to complex pharmacokinetic profiles.

Given this complex metabolic pathway, accurate and simultaneous quantification of both ezetimibe and ezetimibe-glucuronide is paramount for pharmacokinetic and bioequivalence (BE) studies. In fact, regulatory bodies often recommend that "total ezetimibe" (the sum of the parent drug and its glucuronide metabolite after enzymatic hydrolysis) be used as the primary analyte for BE evaluations.

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample processing and analysis, such as analyte loss during extraction, and ion suppression or enhancement in the mass spectrometer source (matrix effects). To overcome these challenges, the use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice.

The Role of a Stable Isotope-Labeled Internal Standard

An ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. SIL internal standards, where atoms like hydrogen are replaced with their heavier isotopes (e.g., deuterium), are considered the pinnacle choice. They co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction, ionization, and fragmentation. By adding a known concentration of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the sample preparation process, any variability is mirrored in both the analyte and the IS. The final quantification is based on the ratio of the analyte's response to the IS's response, effectively nullifying procedural and matrix-induced errors and ensuring the highest degree of accuracy and precision.

For the analysis of ezetimibe, Ezetimibe-d4 is a commonly used and commercially available SIL-IS. The principles and protocol described herein are directly applicable to other suitable deuterated analogs, such as the specified 4-Dehydroxy-4-amino ezetimibe-d4 , provided it demonstrates chromatographic co-elution and similar ionization characteristics.

Comprehensive Bioanalytical Protocol

This protocol provides a step-by-step method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide, as well as total ezetimibe, in human plasma.

Materials and Reagents

-

Analytes: Ezetimibe, Ezetimibe-β-D-glucuronide reference standards.

-

Internal Standard: 4-Dehydroxy-4-amino ezetimibe-d4 (or Ezetimibe-d4).

-

Enzyme: β-glucuronidase (from E. coli).

-

Solvents: Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE) (all HPLC or LC-MS grade).

-

Reagents: Formic acid, Acetic acid, Ammonium acetate (LC-MS grade).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

Preparation of Stock Solutions, Calibration Standards, and QCs

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ezetimibe, ezetimibe-glucuronide, and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a series of CAL standards and at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Typical concentration ranges are 0.1-20 ng/mL for ezetimibe and 0.5-200 ng/mL for ezetimibe-glucuronide.

Sample Preparation Workflow

This protocol utilizes liquid-liquid extraction (LLE), a robust technique for sample clean-up. An enzymatic hydrolysis step is included for the analysis of total ezetimibe.

-

Aliquot: Pipette 200 µL of plasma sample (CAL, QC, or unknown) into a 2 mL microcentrifuge tube.

-

IS Addition: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ezetimibe-d4).

-

Vortex: Briefly vortex mix for 10 seconds.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

-

Mix: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid). Vortex to mix.

-

Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

-

Aliquot & IS: Follow steps 1 and 2 from the simultaneous workflow.

-

Hydrolysis: Add 50 µL of ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase enzyme solution.

-

Incubation: Vortex and incubate the mixture at 37°C for 2 hours to ensure complete conversion of ezetimibe-glucuronide to ezetimibe.

-

Extraction & Analysis: Proceed with steps 4 through 8 from the simultaneous workflow.

Diagram of the Sample Preparation Workflow

Caption: Step-by-step sample preparation workflow for ezetimibe analysis.

LC-MS/MS Instrumentation and Conditions

Optimal separation and detection are key to a successful assay. The following conditions are a validated starting point and may be adapted for available instrumentation.

| Parameter | Condition | Rationale |

| LC System | Standard HPLC or UHPLC System | Provides the necessary separation power. |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Offers excellent retention and peak shape for these analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better ionization and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |

| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension. |

| Elution | Isocratic or Gradient | Isocratic (e.g., 70% B) can be used for simplicity and speed. A gradient may be needed to separate from complex matrix components. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative Multiple Reaction Monitoring (MRM). |

| Ion Source | Electrospray Ionization (ESI) | Standard interface for polar to semi-polar molecules. |

| Polarity | Negative Ion Mode | Ezetimibe and its glucuronide show superior ionization efficiency and sensitivity in negative mode due to the acidic phenolic hydroxyl group. |

| Capillary Voltage | ~3.0 kV | To be optimized for maximal signal intensity. |

| Source Temp. | ~150°C | Instrument-dependent optimization required. |

| Desolvation Gas | Nitrogen, ~800 L/hr | To be optimized for efficient droplet desolvation. |

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each compound.

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| Ezetimibe | 408.4 | 271.0 | To be optimized (~20-30) |

| Ezetimibe-Glucuronide | 584.5 | 271.0 | To be optimized (~30-40) |

| Ezetimibe-d4 (IS) | 412.2 | 271.1 | To be optimized (~20-30) |

| (Note: MRM transitions are based on published literature and should be confirmed and optimized on the specific instrument used.) |

Bioanalytical Method Validation (BMV)

A method is only useful if it is proven to be reliable. Validation must be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH M10).

Summary of Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH) |

| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analytes and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | Demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV%) should not exceed 15% (precision). For LLOQ, these limits are ±20% and ≤20%, respectively. |

| Matrix Effect | Assess the suppression or enhancement of ionization due to co-eluting matrix components. | The IS-normalized matrix factor CV% across different lots of matrix should be ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though no specific value is mandated. |

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples. |

Conclusion

This application note outlines a detailed, robust, and scientifically-grounded LC-MS/MS protocol for the quantification of ezetimibe and its glucuronide metabolite in human plasma. The strategic use of a stable isotope-labeled internal standard like 4-Dehydroxy-4-amino ezetimibe-d4 is fundamental to the method's success, ensuring the highest level of accuracy and precision by correcting for procedural and matrix-related variability. Adherence to the described experimental workflow and rigorous validation against regulatory standards will yield reliable data suitable for demanding applications in clinical and pharmaceutical research.

References

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

-

Reddy, T. M., & Kumar, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Guillarme, D., & Veuthey, J. L. (2009). Current developments in LC-MS for pharmaceutical analysis. Analyst, 134(12), 2419-2428. Available at: [Link]

-

Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Available at: [Link]

- Nguyen, T. N. L., et al. (2023).

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ezetimibe Using a Structural Analogue Internal Standard

This Application Note is designed for researchers and bioanalytical scientists requiring a robust protocol for the quantification of Ezetimibe.

Critical Technical Note: The user has specified "4-Dehydroxy-4-amino ezetimibe-d4" as the Internal Standard (IS). This is a structural analogue (specifically, the deuterated aniline impurity), not the standard stable isotope-labeled Ezetimibe (which retains the phenolic hydroxyl).

-

Implication: Ezetimibe is typically analyzed in Negative ESI (due to its phenolic moiety). However, the specified IS contains an Amino (Aniline) group, which ionizes preferentially in Positive ESI .

-

Strategy: This protocol utilizes Positive ESI with ammonium adduct formation to accommodate both the analyte and the specific IS provided.

Introduction & Scientific Rationale

Ezetimibe is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] Accurate quantification in biological matrices (plasma/serum) is critical for pharmacokinetic (PK) and bioequivalence studies.

Standard protocols typically utilize Ezetimibe-d4 (phenolic) in Negative Electrospray Ionization (ESI-). However, the use of 4-Dehydroxy-4-amino ezetimibe-d4 introduces a chemical variance: the replacement of the C4-hydroxyl group with an amino group. This significantly alters the pKa and ionization properties of the IS compared to the analyte.

The "Ionization Conflict" Solution

-

Analyte (Ezetimibe): Weakly acidic (Phenol pKa ~9.7). Prefers Negative ESI

. -

Internal Standard (Amino-Analog): Weakly basic (Aniline pKa ~4.6). Prefers Positive ESI

.

To simultaneously quantify both without complex polarity switching (which can compromise duty cycle), this method employs Positive ESI using an Ammonium Formate buffer system. This forces Ezetimibe to form a stable ammonium adduct

Experimental Workflow

Chemicals and Reagents[2]

-

Ezetimibe (Reference Standard): >99% purity.[1]

-

Internal Standard: 4-Dehydroxy-4-amino ezetimibe-d4 (Custom or Impurity Standard).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

-

Buffer: Ammonium Formate (10 mM), Formic Acid.

Stock Solution Preparation

| Compound | Solvent | Concentration | Storage |

| Ezetimibe Stock | Methanol | 1.0 mg/mL | -20°C |

| IS Stock | Methanol | 1.0 mg/mL | -20°C |

| Working IS | 50% ACN | 500 ng/mL | 4°C (Weekly) |

Sample Preparation (Liquid-Liquid Extraction)

LLE is selected over Protein Precipitation (PPT) to minimize matrix effects, which is crucial when using a structural analogue IS that may not perfectly compensate for matrix suppression at the exact retention time of the analyte.

Protocol Steps:

-

Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

-

Spike: Add 20 µL of Working IS solution (4-Dehydroxy-4-amino ezetimibe-d4). Vortex for 10 sec.

-

Buffer: Add 100 µL of Ammonium Acetate (0.1 M, pH 5.0) to stabilize pH.

-

Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

-

Agitate: Vortex vigorously for 5 minutes or shake on a reciprocating shaker.

-

Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/ethanol bath) and decant the organic supernatant into a clean glass tube.

-

Dry: Evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 150 µL of Mobile Phase (ACN:Buffer 60:40). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.[2]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Initial |

| 0.5 | 40 | Hold |

| 2.5 | 90 | Ramp |

| 3.5 | 90 | Wash |

| 3.6 | 40 | Re-equilibrate |

| 5.0 | 40 | End |

Mass Spectrometry Parameters (Positive ESI)

-

Ionization: ESI Positive (+)[5]

-

Source Temp: 500°C

-

Capillary Voltage: 3.5 kV

-

Desolvation Gas: 800 L/hr

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Ezetimibe | 427.2 | 271.1 | Quantifier | 22 |

| Ezetimibe | 392.2 | 161.1 | Qualifier | 30 |

| IS (Amino-d4) | 413.2 | 275.1 | Quantifier | 24 |

Note on Mass:

-

Ezetimibe MW = 409.4.

. -

IS (Amino-Analog) MW = 408.4 (OH

NH2 is -1 Da difference) + 4 Da (Deuterium) = 412.4.

Visualization of Methodology

Workflow Logic: Sample to Data

The following diagram illustrates the critical path, highlighting the specific handling of the Amino-IS.

Caption: Workflow emphasizing the ionization strategy required for the Amino-Analog IS.

Method Validation (FDA/EMA Guidelines)

To ensure the structural analogue IS is performing correctly, the following validation parameters must be rigorously tested.

Linearity & Sensitivity

-

Range: 0.1 ng/mL to 100 ng/mL.

-

Weighting:

(Required due to heteroscedasticity). -

LLOQ: 0.1 ng/mL (Signal-to-Noise > 10:1).

Matrix Effect & IS Tracking

Since the IS is an amino-analog, its retention time (RT) may shift slightly compared to the hydroxyl-analyte due to polarity differences.

-

Acceptance Criteria: The IS Normalized Matrix Factor must be within 0.85 – 1.15 .

-

Test: Post-column infusion of both Analyte and IS to ensure no suppression zones overlap specifically with the IS but not the Analyte.

Precision & Accuracy

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: Accuracy 85-115%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Signal | Incorrect pH in Mobile Phase | The Amino-IS requires acidic conditions to protonate. Ensure Formic Acid is fresh. |

| Ezetimibe Signal Drift | Unstable Ammonium Adduct | Increase Ammonium Formate concentration to 10mM to drive adduct formation. |

| RT Shift between EZE and IS | Column Chemistry | The Amino-IS is more polar than Ezetimibe. If separation is too wide (>0.2 min), use a column with better base deactivation (e.g., BEH C18). |

References

-

Sankar, P. R., et al. (2019). "Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study." ResearchGate.[3]

-

Guo, J., et al. (2020).[2] "Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application." Chinese Journal of Modern Applied Pharmacy. [2]

-

Pharmaffiliates. (n.d.). "Ezetimibe Aniline Impurity (4-Dehydroxy-4-amino Ezetimibe)." Pharmaffiliates Analytics.

-

U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

-

Jain, D.S., et al. (2014). "Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS." Journal of Pharmaceutical Analysis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application [chinjmap.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academia.edu [academia.edu]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. academic.oup.com [academic.oup.com]

"4-Dehydroxy-4-amino ezetimibe-d4" in bioanalytical method development

Executive Summary & Scientific Rationale

This application note details the development of a robust LC-MS/MS quantification method for 4-Dehydroxy-4-amino ezetimibe (hereafter referred to as Amino-Ezetimibe ), a critical aniline-derivative impurity and potential metabolite of Ezetimibe.

The core of this protocol relies on the specific application of 4-Dehydroxy-4-amino ezetimibe-d4 (Amino-Ezetimibe-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS).

Why this specific IS? Standard Ezetimibe-d4 is insufficient for quantifying the Amino-analog. The physicochemical disparity between the phenolic hydroxyl of Ezetimibe and the amine group of the target analyte results in divergent extraction efficiencies and ionization behaviors. Only the structural twin, Amino-Ezetimibe-d4 , can effectively normalize for:

-

Matrix Effects: Compensating for phospholipid suppression in the specific retention window of the amine.

-

Extraction Variability: Mimicking the pKa-dependent solubility profile of the aniline moiety during Liquid-Liquid Extraction (LLE).

-

Ionization Polarity: Unlike Ezetimibe (Negative Mode), Amino-Ezetimibe requires Positive Mode ionization.

Chemical Identity & Properties

Understanding the analyte is the first step in method design.

| Property | Target Analyte (Amino-Ezetimibe) | Internal Standard (Amino-Ezetimibe-d4) | Parent Drug (Ezetimibe) |

| Modification | 4-OH replaced by 4-NH₂ | Deuterated Fluorophenyl Ring (+4 Da) | N/A |

| Molecular Weight | ~408.4 g/mol | ~412.4 g/mol | 409.4 g/mol |

| pKa (Approx) | ~4.0 (Aniline), ~9.5 (Aliphatic OH) | Same | ~9.7 (Phenol) |

| LogP | ~4.2 (Hydrophobic) | Same | ~4.5 |

| Ionization Mode | ESI Positive (+) | ESI Positive (+) | ESI Negative (-) |

| Key Transition | m/z 409.2 → 272.1 | m/z 413.2 → 276.1 | m/z 408.1 → 271.1 |

Critical Insight: The substitution of the hydroxyl group with an amine shifts the preferred ionization from deprotonation (

) to protonation (). Attempting to multiplex this analyte with Ezetimibe in a single run requires rapid polarity switching (typically >20ms delay), which may compromise dwell times. For trace impurity quantification, a dedicated Positive Mode method is recommended.

Method Development Strategy (Logic Flow)

The following diagram illustrates the decision matrix for optimizing the extraction and detection of the Amino-analog using the d4-IS.

Caption: Workflow for optimizing the extraction of the aniline-derivative using pH control to ensure the molecule is in its neutral state for organic solvent uptake.

Detailed Experimental Protocol

Preparation of Standards

-

Stock Solution: Dissolve Amino-Ezetimibe-d4 (1 mg) in DMSO (1 mL). Sonicate for 5 minutes. The amine is stable in DMSO, whereas protic solvents (MeOH) may cause slow degradation over months if acidic.

-

Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) often leaves significant phospholipid residue that suppresses ionization in the aniline region. LLE provides a cleaner extract.

-

Aliquot: Transfer 100 µL of plasma (K2EDTA) into a 2 mL polypropylene tube.

-

Spike IS: Add 10 µL of Working IS Solution (Amino-Ezetimibe-d4). Vortex gently.

-

Buffer Addition (Critical): Add 100 µL of 50 mM Ammonium Bicarbonate (pH 8.5).

-

Why? The aniline group (pKa ~4) is neutral at pH > 6. The aliphatic hydroxyls remain neutral. This drives the analyte into the organic phase.

-

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

-

Alternative: Ethyl Acetate (EtOAc) can be used but extracts more matrix interferences.

-

-

Agitation: Shaker at 1000 rpm for 10 minutes.

-

Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.

-

Drying: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 A:B).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 30% B

-

5.0 min: Stop

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |

| Amino-Ezetimibe | 409.2 | 272.1 | 30 | 22 | 0.05 |

| Amino-Ezetimibe-d4 | 413.2 | 276.1 | 30 | 22 | 0.05 |

Note: The product ion m/z 272.1 corresponds to the cleavage of the beta-lactam ring, retaining the amino-phenyl moiety. This is analogous to the m/z 271 ion in Ezetimibe (negative mode).

Validation & Performance Criteria (FDA/EMA Compliant)

The method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).[2][3]

Linearity & Sensitivity

-

Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

-

Weighting:

linear regression. -

Requirement: Correlation coefficient (

) > 0.99.[4]

Matrix Effect (IS Normalized)

This is where the Amino-Ezetimibe-d4 is non-negotiable.

-

Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in neat solution.

-

Calculation:

-

IS Normalization: Calculate the IS-Normalized MF.

-

Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.

Isotopic Interference (Cross-Talk)

Since the d4-IS is only +4 Da heavier, check for contribution of the native analyte to the IS channel and vice versa.

-

Blank + IS: Inject a blank sample with IS only. Monitor the Analyte channel. Response should be < 20% of LLOQ.

-

ULOQ (No IS): Inject the highest standard without IS. Monitor the IS channel. Response should be < 5% of average IS response.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect pH during extraction. | Ensure buffer pH is 8.0–8.5. If pH < 4, the amine protonates and stays in the water layer. |

| Peak Tailing | Interaction with silanols on column. | Increase buffer strength in mobile phase (e.g., add 5mM Ammonium Formate to the 0.1% FA). |

| IS Response Drift | Deuterium exchange (rare but possible). | Ensure stock solutions are not stored in protic solvents (water/methanol) for extended periods if pH is acidic. Store in DMSO/Acetonitrile. |

References

-

U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 150311, Ezetimibe. Retrieved from [Link]

-

Gajjar, A. K., & Shah, V. D. (2011).[5] Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal, 2, 108-112.[5] (Discusses amino/alkaline degradants).[5][6]

Sources

Application Note: Multiplexed Therapeutic Drug Monitoring of Ezetimibe and its Aniline Impurity Using 4-Dehydroxy-4-amino ezetimibe-d4

Target Audience: Clinical Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: LC-ESI-MS/MS

Introduction & Mechanistic Rationale

Ezetimibe is a highly potent lipid-lowering agent that localizes at the brush border of the small intestine, selectively inhibiting the absorption of biliary and dietary cholesterol via the Niemann-Pick C1-Like 1 (NPC1L1) transporter. In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying ezetimibe and its active phase II metabolite (ezetimibe-glucuronide) is the standard clinical practice .

However, under specific physiological conditions, enzymatic reduction, or during prolonged sample storage, ezetimibe is susceptible to degradation into 4-dehydroxy-4-amino ezetimibe (commonly known as the Ezetimibe Aniline Impurity, CAS 1354716-98-5) . Monitoring this specific aniline derivative is critical for comprehensive toxicological profiling and ensuring the stability of clinical samples.

To achieve a self-validating bioanalytical system, the use of 4-Dehydroxy-4-amino ezetimibe-d4 as a stable isotope-labeled internal standard (SIL-IS) is strictly required.

The Causality of Experimental Choices

-

Why a -d4 Isotope? The +4 Da mass shift provided by the four deuterium atoms is mathematically sufficient to prevent isotopic cross-talk. The unlabeled aniline impurity contains 24 carbon atoms; thus, its M+2 and M+3 natural isotopic peaks are measurable, but the M+4 peak is statistically negligible. This ensures zero interference in the internal standard MRM channel.

-

Why Polarity Switching? Ezetimibe lacks highly basic functional groups and forms robust

ions in negative electrospray ionization (ESI-). Conversely, the aniline derivative possesses a primary amine (

Figure 1: Ezetimibe metabolic pathway and SIL-IS structural relationship.